N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring, a hydroxy-methoxyphenyl group, and a propan-2-yloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the methoxy group may produce a hydroxyl derivative .
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: 4-hydroxy-3-methoxycinnamic acid, known for its antioxidant properties.
Methyl Ferulate: Methyl ester of ferulic acid, used in various industrial applications.
Uniqueness
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C21H22N4O4 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-13(2)29-16-7-5-15(6-8-16)17-11-18(24-23-17)21(27)25-22-12-14-4-9-19(26)20(10-14)28-3/h4-13,26H,1-3H3,(H,23,24)(H,25,27)/b22-12+ |
InChI Key |
LEORWJNQSSRWGY-WSDLNYQXSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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